molecular formula C11H21O4S- B1261459 (3Z)-9-methyldec-3-en-1-yl sulfate

(3Z)-9-methyldec-3-en-1-yl sulfate

Cat. No.: B1261459
M. Wt: 249.35 g/mol
InChI Key: KFSZKAMIIWDKKZ-XQRVVYSFSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-9-Methyldec-3-en-1-yl sulfate is a sulfated fatty acid derivative characterized by a 10-carbon chain (decenyl) with a methyl branch at the ninth carbon and a Z-configured double bond at the third position. The sulfate ester group at the terminal carbon enhances its polarity, making it distinct from non-sulfated analogs.

Properties

Molecular Formula

C11H21O4S-

Molecular Weight

249.35 g/mol

IUPAC Name

[(Z)-9-methyldec-3-enyl] sulfate

InChI

InChI=1S/C11H22O4S/c1-11(2)9-7-5-3-4-6-8-10-15-16(12,13)14/h4,6,11H,3,5,7-10H2,1-2H3,(H,12,13,14)/p-1/b6-4-

InChI Key

KFSZKAMIIWDKKZ-XQRVVYSFSA-M

Isomeric SMILES

CC(C)CCCC/C=C\CCOS(=O)(=O)[O-]

Canonical SMILES

CC(C)CCCCC=CCCOS(=O)(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diketopiperazine Derivatives (e.g., (3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione)

  • Structure : These compounds feature a six-membered diketopiperazine ring with Z-configured double bonds (e.g., at C3) and substituents like benzylidene or isobutyl groups.
  • Activity : Exhibited antiviral activity against H1N1 influenza virus (IC₅₀ = 28.9 ± 2.2 μM for compound 6) .
  • Key Differences : Unlike the linear sulfated chain of (3Z)-9-methyldec-3-en-1-yl sulfate, diketopiperazines are cyclic and lack sulfate groups. However, both share Z-configuration in double bonds, which may influence bioactivity.

2-Ethylbenzofurazan (3Z)

  • Structure : A benzofurazan derivative with a Z-configured ethyl group.
  • Behavior : Demonstrated tautomerism via NMR, with equilibration between unsymmetrical forms at elevated temperatures .
  • Key Differences : The aromatic benzofurazan system contrasts with the aliphatic chain of the target compound. However, the Z-configuration in both compounds affects spectroscopic properties and stability.

9-Octadecenoic Acid (9Z)-, (Tetrahydro-3-furanyl)methyl Ester

  • Structure : An 18-carbon fatty acid ester with a Z-configured double bond at C9 and a tetrahydrofuran moiety.
  • Properties : High molecular weight (366.58 g/mol) and hydrophobicity (XlogP = 6.6) due to the long alkyl chain and ester group .
  • Key Differences: The double bond position (C9 vs. C3) and ester vs.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Key Features Bioactivity/Properties Reference
(3Z)-9-Methyldec-3-en-1-yl sulfate C₁₁H₂₀O₄S Z-double bond (C3), methyl (C9), sulfate Not reported (inferred polarity) N/A
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione C₁₅H₁₈N₂O₂ Cyclic diketopiperazine, Z-double bond Antiviral (H1N1 IC₅₀ = 28.9 μM)
2-Ethylbenzofurazan (3Z) C₈H₈N₂O₂ Aromatic benzofurazan, Z-ethyl group Tautomerism observed via NMR
9-Octadecenoic acid (9Z)-ester C₂₃H₄₂O₃ Long alkyl chain, Z-double bond (C9), ester Hydrophobic (XlogP = 6.6)

Research Findings and Implications

Z-Configuration Effects : The Z-geometry in (3Z)-9-methyldec-3-en-1-yl sulfate likely influences its conformational flexibility and interactions with biological targets, analogous to the role of Z-double bonds in antiviral diketopiperazines .

Branching and Chain Length : The methyl branch at C9 and shorter chain length (C10 vs. C18 in the oleate ester) may reduce membrane permeability but improve specificity in molecular recognition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-9-methyldec-3-en-1-yl sulfate
Reactant of Route 2
(3Z)-9-methyldec-3-en-1-yl sulfate

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